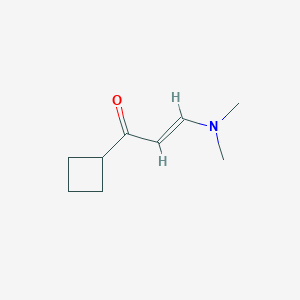
1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is a cyclobutyl derivative of enaminone, characterized by the presence of a cyclobutyl group attached to a prop-2-en-1-one moiety, with a dimethylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclobutanone with dimethylamine and an appropriate enone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the enaminone structure. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols or alkanes.
Substitution: Formation of substituted enaminones with various functional groups.
Aplicaciones Científicas De Investigación
1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enaminone structure allows it to participate in various biochemical pathways, potentially modulating the activity of target proteins and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxyphenyl group instead of a cyclobutyl group.
Uniqueness
1-Cyclobutyl-3-(dimethylamino)prop-2-en-1-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(E)-1-cyclobutyl-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-6-9(11)8-4-3-5-8/h6-8H,3-5H2,1-2H3/b7-6+ |
Clave InChI |
AMKKUGVOYLCOKM-VOTSOKGWSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)C1CCC1 |
SMILES canónico |
CN(C)C=CC(=O)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



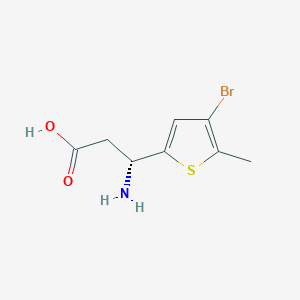
![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)

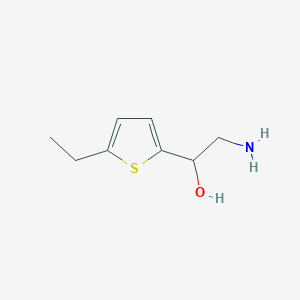

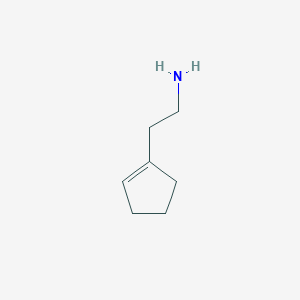
![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
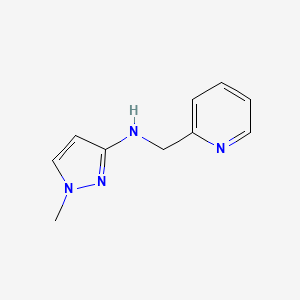
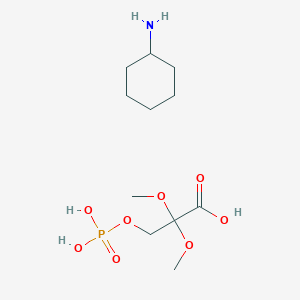
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)
amine](/img/structure/B13307596.png)
